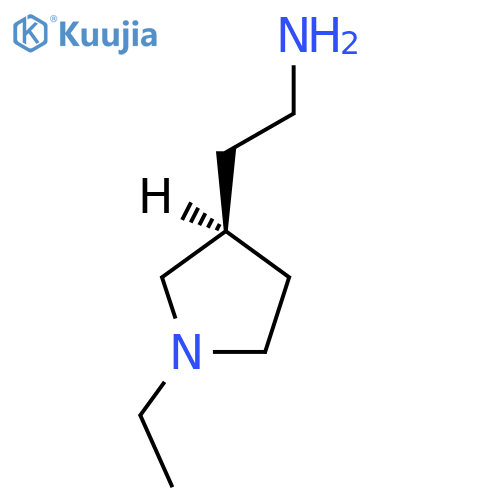Cas no 1412979-13-5 ((S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine)

1412979-13-5 structure
商品名:(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine
CAS番号:1412979-13-5
MF:C8H18N2
メガワット:142.2419
CID:4698887
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidineethanamine, 1-ethyl-, (3S)-
- (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine
- VIMROESUSPPGCT-QMMMGPOBSA-N
- 2-((S)-1-ethylpyrrolidin-3-yl)ethylamine
-
- インチ: 1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1
- InChIKey: VIMROESUSPPGCT-QMMMGPOBSA-N
- ほほえんだ: N1(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])C([H])([H])N([H])[H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 93.3
- トポロジー分子極性表面積: 29.3
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM503011-1g |
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine |
1412979-13-5 | 97% | 1g |
$326 | 2023-01-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11638-5g |
(S)-2-(1-ethylpyrrolidin-3-yl)ethanamine |
1412979-13-5 | 95% | 5g |
$1800 | 2023-09-07 |
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
1412979-13-5 ((S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine) 関連製品
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 624-75-9(Iodoacetonitrile)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬